

Deuterium-Labeled D-Ribose for Metabolic Studies: A Technical Guide

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Compound of Interest		
Compound Name:	D-Ribose-d5	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterium-labeled D-Ribose as a powerful tool for elucidating metabolic pathways and quantifying metabolic fluxes. The use of stable isotope tracers, such as deuterium, offers a non-radioactive and sensitive approach to track the fate of molecules in biological systems, providing critical insights for basic research and drug development.

Introduction to Deuterium-Labeled D-Ribose in Metabolic Tracing

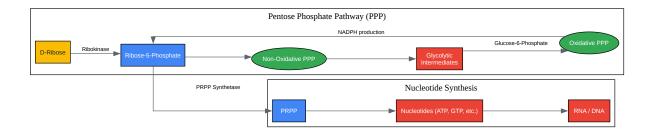
Deuterium (²H or D), a stable isotope of hydrogen, serves as an invaluable tracer in metabolic studies. When incorporated into molecules like D-Ribose, it allows researchers to follow their metabolic fate through various biochemical pathways. D-Ribose is a central pentose sugar, playing a critical role in the pentose phosphate pathway (PPP), nucleotide biosynthesis, and the supply of precursors for other metabolic routes. By tracing the journey of deuterium-labeled D-Ribose, scientists can gain a quantitative understanding of these processes under different physiological and pathological conditions.

The primary analytical techniques for detecting and quantifying deuterium incorporation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods can distinguish between labeled and unlabeled molecules, providing data on the rate of metabolic conversion and the relative contributions of different pathways.



Key Metabolic Pathways of D-Ribose

Deuterium-labeled D-Ribose is primarily metabolized through the pentose phosphate pathway, which has both an oxidative and a non-oxidative branch. It is also a direct precursor for the synthesis of nucleotides, such as ATP.



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Figure 1: Overview of the central metabolic pathways involving D-Ribose.

Quantitative Data from Deuterium-Labeled D-Ribose Studies

The use of deuterium-labeled D-Ribose enables the quantification of various metabolic parameters. The following tables summarize key quantitative data from published studies.



Parameter	Model System	Tracer	Key Findings	Reference
RNA Ribose Incorporation	C2C12 Myotubes	D₂O	Mole Percent Excess (MPE) of 0.39 ± 0.1% after IGF-I stimulation.	[1]
RNA Ribose Incorporation	Human PBMCs	D₂O	Mole Percent Excess (MPE) increased to 0.37 ± 0.04% and 0.42 ± 0.04%.	[1]
Ribosomal RNA Production Rate	Human Leukemia Cells (in vivo)	[6,6- ² H ₂]-glucose	~7% per day.	[2]
Serum Ribose Levels	Healthy Humans	D-Ribose (unlabeled)	Steady state serum levels ranged from 4.8 mg/100 ml (oral) to 81.7 mg/100 ml (intravenous).	[3]
Urinary Ribose Excretion	Healthy Humans	D-Ribose (unlabeled)	23% of the intravenously administered dose at 222 mg/kg/h was lost in urine.	[3]

Table 1: Quantitative data on D-Ribose metabolism and incorporation.



Parameter	Compound	In Vitro System	In Vivo System	Key Finding	Reference
Intrinsic Clearance (CLint)	Enzalutamide vs. d₃- Enzalutamide	Rat & Human Liver Microsomes	N/A	CLint of d₃- ENT was 49.7% and 72.9% lower in rat and human microsomes, respectively.	[4]
Maximum Plasma Concentratio n (Cmax)	Enzalutamide vs. d₃- Enzalutamide	N/A	Rats (oral admin.)	Cmax of d₃- ENT was 35% higher.	[4]
Area Under the Curve (AUCo-t)	Enzalutamide vs. d₃- Enzalutamide	N/A	Rats (oral admin.)	AUC₀-t of d₃- ENT was 102% higher.	[4]

Table 2: Pharmacokinetic parameters demonstrating the kinetic isotope effect of deuteration.

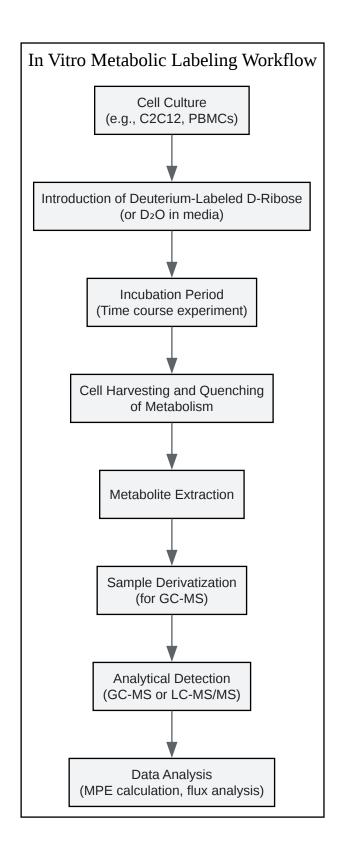
Experimental Protocols

This section provides detailed methodologies for key experiments using deuterium-labeled D-Ribose.

Experimental Workflow for In Vitro Metabolic Labeling

The following diagram outlines a general workflow for in vitro metabolic studies using deuterium-labeled D-Ribose.





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Figure 2: General workflow for in vitro deuterium labeling studies.



Protocol for Measuring RNA Turnover Using D2O

This protocol is adapted from studies measuring RNA synthesis rates in vitro and in vivo.[1][2]

- 1. Cell Culture and Labeling:
- Culture cells (e.g., C2C12 myotubes or peripheral blood mononuclear cells PBMCs) in standard growth medium.
- For labeling, replace the standard medium with a medium containing a known enrichment of D₂O (e.g., 4-8%).
- Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of deuterium into newly synthesized RNA.
- 2. Sample Collection and RNA Extraction:
- · Harvest the cells by centrifugation.
- Immediately extract total RNA using a standard method such as TRIzol reagent or a commercial RNA extraction kit to ensure the integrity of the RNA.
- 3. RNA Hydrolysis:
- Hydrolyze the purified RNA to its constituent ribonucleosides (adenosine, guanosine, cytidine, uridine) using a mixture of enzymes such as nuclease P1 and alkaline phosphatase.
- 4. Derivatization for GC-MS Analysis:
- The resulting ribonucleosides are chemically derivatized to make them volatile for gas chromatography. A common method is to convert the ribose moiety to its aldonitrile tetraacetate derivative.
- 5. GC-MS/MS Analysis:
- Analyze the derivatized samples by gas chromatography-tandem mass spectrometry (GC-MS/MS).



- Monitor the specific mass-to-charge (m/z) ratios for the labeled (M+n) and unlabeled (M) fragments of the ribose derivative to determine the mole percent excess (MPE) of deuterium.
- 6. Calculation of Fractional Synthesis Rate (FSR):
- The fractional synthesis rate of RNA can be calculated using the following formula: FSR
 (%/day) = (MPE_RNA_ribose / MPE_precursor) * (1 / time_in_days) * 100
- The precursor enrichment (MPE_precursor) is typically measured from the body water enrichment (e.g., from plasma or saliva in in vivo studies).

Protocol for In Vivo Administration and Sample Collection

This protocol is based on human studies involving the administration of deuterium-labeled compounds.[3][5]

- 1. Subject Preparation and Tracer Administration:
- Subjects should fast overnight prior to the study.
- Administer the deuterium-labeled tracer, such as [6,6-2H2]-glucose, either orally or via intravenous infusion. The dosage and administration route will depend on the specific research question. For example, a total dose of 1 g/kg body weight can be given orally in aliquots over several hours.
- 2. Sample Collection:
- Collect blood samples at predetermined time points throughout and after the tracer administration period.
- For studies involving specific cell populations, isolate the cells of interest (e.g., lymphocytes)
 from whole blood using methods like density gradient centrifugation followed by magneticactivated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- For tissue-specific studies, biopsies may be collected at the end of the infusion period.



- 3. Sample Processing and Storage:
- Process blood samples to separate plasma/serum and cellular components.
- Immediately freeze all samples at -80°C until further analysis to prevent metabolic activity and degradation.
- 4. Metabolite Extraction and Analysis:
- Extract metabolites from cells or tissues using appropriate solvent systems (e.g., methanol/chloroform/water).
- Prepare the extracts for MS or NMR analysis as described in the in vitro protocol. This may involve derivatization for GC-MS or resuspension in a deuterated solvent for NMR.

Conclusion

Deuterium-labeled D-Ribose is a versatile and powerful probe for investigating cellular metabolism. Its application, in conjunction with advanced analytical techniques like MS and NMR, provides quantitative insights into the dynamics of the pentose phosphate pathway, nucleotide synthesis, and overall metabolic flux. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and implement robust metabolic studies, ultimately contributing to a deeper understanding of cellular physiology and the mechanisms of disease.

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